2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine
Description
2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine (CAS 58468-55-6) is a heterocyclic compound with the molecular formula C₈H₁₀Cl₃N₃S and a molecular weight of 286.601 g/mol . Its structure features a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, a hydrazino group (-NH-NH₂) at position 6, and a propylthio (-S-C₃H₇) group at position 2. Analytical methods for its separation have been developed using a Newcrom R1 reverse-phase HPLC column under simple conditions, highlighting its stability and detectability in research settings .
Properties
CAS No. |
58468-55-6 |
|---|---|
Molecular Formula |
C8H10Cl3N3S |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
(3,5,6-trichloro-4-propylsulfanylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H10Cl3N3S/c1-2-3-15-6-4(9)7(11)13-8(14-12)5(6)10/h2-3,12H2,1H3,(H,13,14) |
InChI Key |
PHWBAMXWUKSDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone typically involves the reaction of 3,5,6-trichloro-4-hydroxy-2-pyridone with propylthiol and hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Chlorination Pattern: The main compound has three chlorine atoms, enhancing its electron-withdrawing effects compared to mono- or dichlorinated analogs (e.g., 5,6-dichloropyridine-2,3-diamine) .
- Functional Groups: The hydrazino and propylthio groups in the main compound are distinct from the diamine or fused-ring systems in analogs, impacting hydrogen-bonding capacity and steric bulk.
- Lipophilicity : The higher LogP of the main compound (3.83) suggests greater membrane permeability compared to less substituted analogs, which may have lower LogP values due to polar groups like amines .
Analytical and Structural Characterization
- The main compound’s HPLC profile on a Newcrom R1 column demonstrates distinct retention behavior compared to simpler chlorinated pyridines, attributable to its bulky substituents .
- Structural analogs like 5,6-dichloropyridine-2,3-diamine may require alternative analytical methods (e.g., GC-MS or NMR) due to differences in volatility and polarity.
Biological Activity
2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine is a synthetic organic compound with significant biological activity, particularly in agricultural and pharmaceutical applications. Its molecular formula is C₈H₁₀Cl₃N₃S, and it features a pyridine ring with multiple halogen substitutions and a hydrazino group. This structure contributes to its reactivity and biological efficacy.
The compound is synthesized through a multi-step process involving the reaction of trichloro-4-hydroxy-2-pyridone with propylthiol and hydrazine hydrate. The synthesis typically requires controlled conditions, often utilizing bases like sodium hydroxide to facilitate the formation of hydrazone linkages. The reaction is generally performed under heat and purified through recrystallization or chromatography to ensure high yield and purity.
Fungicidal Properties
One of the primary biological activities of 2,3,5-trichloro-6-hydrazino-4-(propylthio)pyridine is its fungicidal effect. Research indicates that this compound effectively inhibits various fungal pathogens by disrupting their metabolic pathways. It interacts with specific enzymes involved in fungal metabolism, potentially inhibiting their activity and leading to cell death .
Table 1: Summary of Fungicidal Activity Against Common Fungal Pathogens
| Fungal Pathogen | Inhibition Mechanism | Reference |
|---|---|---|
| Fusarium oxysporum | Disruption of metabolic pathways | |
| Botrytis cinerea | Enzyme inhibition | |
| Rhizoctonia solani | Cellular function disruption |
The mechanism of action for 2,3,5-trichloro-6-hydrazino-4-(propylthio)pyridine involves its interaction with molecular targets within the cells. It may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering biomolecular structures. This interference can lead to significant biological effects such as cell death in fungi and potential inhibition of tumor growth in cancer cells .
Toxicological Considerations
While the biological activities of this compound are promising, it is also essential to consider its toxicological profile. Ongoing studies aim to evaluate its environmental impact and safety when used in agricultural settings. The presence of multiple halogen atoms raises concerns regarding toxicity and persistence in the environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
